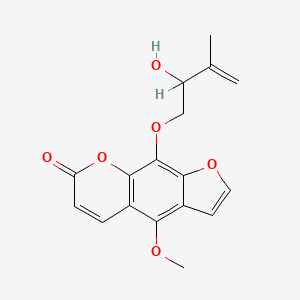
新白杨醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neobyakangelicol is a naturally occurring compound found in the roots of Angelica dahurica, a plant commonly used in traditional Chinese medicine. This compound is known for its notable anticancer properties and has been the subject of various scientific studies due to its potential therapeutic applications .
科学研究应用
Neobyakangelicol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in chromatographic studies and as a starting material for the synthesis of new derivatives.
Biology: Neobyakangelicol is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of colorectal cancer.
作用机制
Target of Action
Neobyakangelicol is a natural product derived from Baizhi . . This suggests that it may interact with enzymes or receptors involved in lipid metabolism.
Mode of Action
Its anti-lipolytic effects suggest that it may inhibit the breakdown of lipids, possibly by interacting with enzymes involved in lipid metabolism
Biochemical Pathways
Given its anti-lipolytic effects, it is plausible that it impacts lipid metabolism pathways
Pharmacokinetics
A study on the pharmacokinetics of byakangelicol, a compound similar to Neobyakangelicol, showed that after both intravenous (5 mg/kg) and oral (15 mg/kg) administrations to rats, the absolute bioavailability was 3.6%
Result of Action
Its anti-lipolytic effects suggest that it may alter lipid metabolism at the cellular level, potentially leading to changes in cell function or health . More research is needed to fully understand these effects.
准备方法
Synthetic Routes and Reaction Conditions: Neobyakangelicol can be synthesized through the extraction and isolation from the roots of Angelica dahurica. The process involves the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Neobyakangelicol.
Purification: The isolated compound is further purified using recrystallization techniques to obtain pure Neobyakangelicol.
Industrial Production Methods: Industrial production of Neobyakangelicol follows similar extraction and isolation processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound .
化学反应分析
Types of Reactions: Neobyakangelicol undergoes various chemical reactions, including:
Oxidation: Neobyakangelicol can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Neobyakangelicol, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the Neobyakangelicol molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Neobyakangelicol, each with unique chemical and biological properties .
相似化合物的比较
Neobyakangelicol is unique due to its specific chemical structure and biological activities. Similar compounds include:
属性
IUPAC Name |
9-(2-hydroxy-3-methylbut-3-enoxy)-4-methoxyfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMGTKSOKGECF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

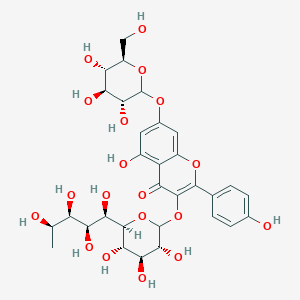
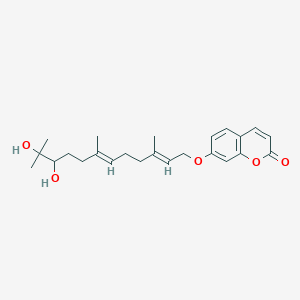
![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)
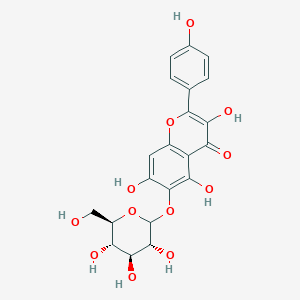
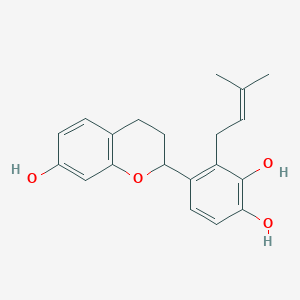

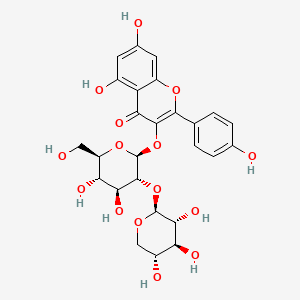

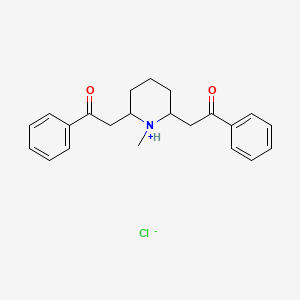
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)
